molecular formula C12H15F3N4O3S B2747724 N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide CAS No. 2380178-51-6

N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide

Cat. No. B2747724
CAS RN: 2380178-51-6
M. Wt: 352.33
InChI Key: NFGGBWYBFFRAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide, commonly known as DMSO, is a highly versatile compound with a wide range of applications in scientific research. It is a sulfonamide derivative that has been extensively studied for its biochemical and physiological effects. In

Mechanism of Action

DMSO exerts its effects through a variety of mechanisms, including as a scavenger of free radicals, an anti-inflammatory agent, and a modulator of cell signaling pathways. It has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. DMSO also has anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. Additionally, DMSO has been shown to modulate cell signaling pathways, including the MAPK and PI3K pathways.
Biochemical and Physiological Effects:
DMSO has a wide range of biochemical and physiological effects, including as an anti-inflammatory agent, a modulator of cell signaling pathways, and a cryoprotectant. It has also been shown to have analgesic properties, making it a potential therapeutic agent for pain management. Additionally, DMSO has been shown to have neuroprotective effects, as it can protect against oxidative damage and inflammation in the brain.

Advantages and Limitations for Lab Experiments

DMSO has several advantages for use in lab experiments, including its high solubility in both polar and nonpolar solvents, its ability to protect cells and tissues from damage caused by freezing and thawing, and its ability to modulate cell signaling pathways. However, DMSO also has some limitations, including its potential toxicity at high concentrations and its ability to interfere with certain assays.

Future Directions

There are several potential future directions for research on DMSO, including exploring its potential as a therapeutic agent for pain management and neuroprotection, investigating its effects on cell differentiation in different cell types, and developing new methods for synthesizing and purifying DMSO. Additionally, further research is needed to fully understand the mechanisms underlying DMSO's effects on cell signaling pathways and inflammation.
In conclusion, DMSO is a highly versatile compound with a wide range of applications in scientific research. Its ability to act as a solvent, cryoprotectant, and cell differentiation agent make it a valuable tool for studying cellular development and differentiation. Further research is needed to fully understand the mechanisms underlying its effects and to explore its potential as a therapeutic agent for pain management and neuroprotection.

Synthesis Methods

DMSO can be synthesized through the reaction of N,N-dimethylformamide with chlorosulfonyl isocyanate, followed by reaction with 2-(trifluoromethyl)pyridine-4-amine and piperazine. The resulting compound is then purified through recrystallization.

Scientific Research Applications

DMSO has a wide range of applications in scientific research, including as a solvent, cryoprotectant, and cell differentiation agent. It is commonly used as a solvent for organic compounds due to its high solubility in both polar and nonpolar solvents. DMSO is also commonly used as a cryoprotectant for cells and tissues, as it can protect them from damage caused by freezing and thawing. Additionally, DMSO has been shown to promote cell differentiation in certain cell types, making it a valuable tool for studying cellular development and differentiation.

properties

IUPAC Name

N,N-dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4O3S/c1-17(2)23(21,22)18-5-6-19(11(20)8-18)9-3-4-16-10(7-9)12(13,14)15/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGGBWYBFFRAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(C(=O)C1)C2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.